5-(2,3,4-Trifluorophenyl)isoxazol-3-amine
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Overview
Description
5-(2,3,4-Trifluorophenyl)isoxazol-3-amine is a chemical compound with the molecular formula C9H5F3N2O and a molecular weight of 214.15 g/mol . It belongs to the isoxazole family, which is known for its wide range of biological activities and therapeutic potential . This compound is of particular interest due to its trifluorophenyl group, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3,4-Trifluorophenyl)isoxazol-3-amine typically involves the (3 + 2) cycloaddition reaction of nitrile oxides with dipolarophiles . This reaction is often catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . The reaction conditions usually involve mild bases like sodium bicarbonate at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing and custom synthesis, ensuring high purity and consistency . Companies like ChemScene provide this compound in various quantities, catering to both research and industrial needs .
Chemical Reactions Analysis
Types of Reactions
5-(2,3,4-Trifluorophenyl)isoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: Conversion to oximes or other oxidized derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Introduction of different substituents on the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl nitrite or isoamyl nitrite.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes, while reduction can produce amines .
Scientific Research Applications
5-(2,3,4-Trifluorophenyl)isoxazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2,3,4-Trifluorophenyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with various biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
5-Aminoisoxazole: A structural isomer with similar chemical properties.
3-(4-Chlorophenyl)isoxazol-5-amine: Another isoxazole derivative with different substituents.
Uniqueness
5-(2,3,4-Trifluorophenyl)isoxazol-3-amine is unique due to its trifluorophenyl group, which can impart distinct chemical and biological properties compared to other isoxazole derivatives . This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H5F3N2O |
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Molecular Weight |
214.14 g/mol |
IUPAC Name |
5-(2,3,4-trifluorophenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C9H5F3N2O/c10-5-2-1-4(8(11)9(5)12)6-3-7(13)14-15-6/h1-3H,(H2,13,14) |
InChI Key |
SOWMHLGZQCEIAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C2=CC(=NO2)N)F)F)F |
Origin of Product |
United States |
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